![molecular formula C15H14FNO3 B7494054 [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of morpholine derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The exact mechanism of action of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone can cause changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone is its potent antitumor activity against various cancer cell lines. However, its use in clinical settings may be limited due to its potential toxicity and side effects. Furthermore, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone. One area of interest is the development of novel derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance their efficacy. Furthermore, more research is needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone involves the reaction of 4-fluoroaniline with furfural in the presence of morpholine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
The biological activities of [2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone have been extensively studied in recent years. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal and antibacterial properties.
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-5-3-11(4-6-12)14-10-17(7-9-20-14)15(18)13-2-1-8-19-13/h1-6,8,14H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQLCINFFJNAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

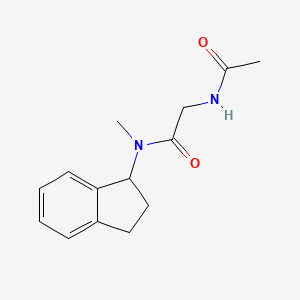
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
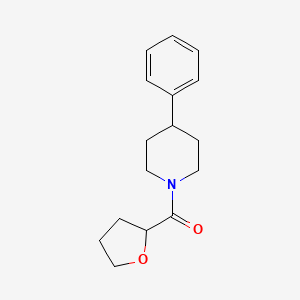
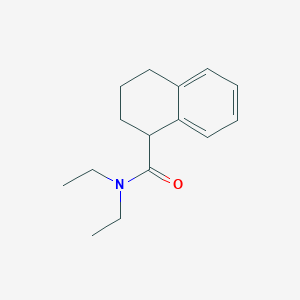
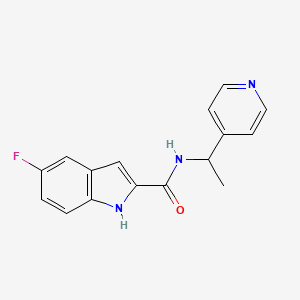
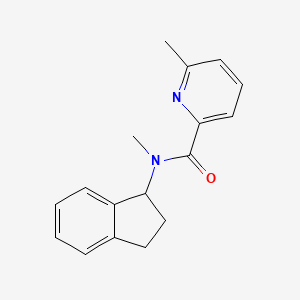
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
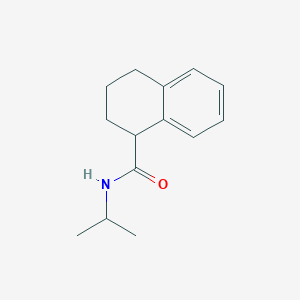
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)